molecular formula C13H16N2O3 B6600216 [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone CAS No. 6391-74-8

[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B6600216
CAS No.: 6391-74-8
M. Wt: 248.28 g/mol
InChI Key: SMBREKYBPARCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropanecarbonyl)piperazin-1-yl: methanone is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the piperazine ring to yield different derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Piperazine derivatives with reduced functional groups.

  • Substitution: : Substituted piperazine and furan derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Furan-2-yl-piperazin-1-yl-methanone: : Similar structure but different substituents.

  • Furan-2-yl-[4-(3-nitro-benzenesulfonyl)-piperazin-1-yl]-methanone: : Contains a nitro group on the benzene ring, leading to different chemical properties and applications.

These similar compounds may have different reactivity and biological activities, highlighting the uniqueness of 4-(Cyclopropanecarbonyl)piperazin-1-ylmethanone.

Properties

IUPAC Name

cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(10-3-4-10)14-5-7-15(8-6-14)13(17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBREKYBPARCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360934
Record name ST50925815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6391-74-8
Record name ST50925815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.